5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
- 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
- 5-(3-Chloro-4-fluorophenyl)imidazolidine-2,4-dione
- This compound These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of different halogen atoms or functional groups can lead to variations in their properties and applications .
Properties
IUPAC Name |
5-(3-bromo-4-fluorophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c10-5-3-4(1-2-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBAZPKSUHCCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)NC(=O)N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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